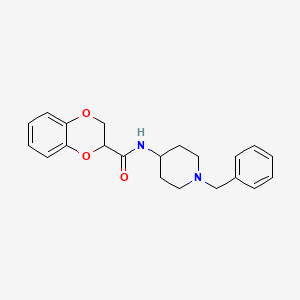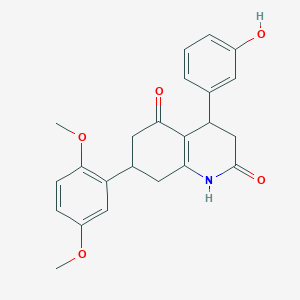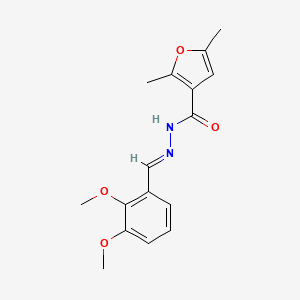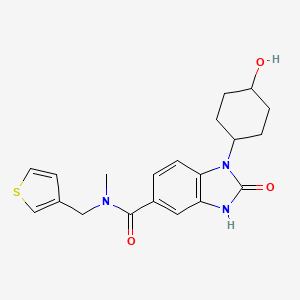
N-(1-benzyl-4-piperidinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-4-piperidinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, commonly known as BRL-15572, is a small molecule drug that has been identified as a selective antagonist of the dopamine D3 receptor. It has been studied for its potential use in treating addiction, schizophrenia, and other neurological disorders.
Applications De Recherche Scientifique
Pharmacodynamic and Pharmacokinetic Properties
N-(1-benzyl-4-piperidinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as cisapride, is a prokinetic agent facilitating or restoring motility throughout the gastrointestinal tract. It is chemically related to metoclopramide and functions by enhancing acetylcholine release in the myenteric plexus of the gut. Its pharmacodynamic properties suggest a novel mechanism of action without central depressant or antidopaminergic effects. The pharmacokinetic properties indicate that cisapride is orally administered, with side effects such as diarrhea or loose stools occurring infrequently and related to its primary pharmacological action. Comparative studies have shown cisapride's efficacy in improving healing rates and symptoms in patients with reflux oesophagitis and in alleviating symptoms in patients with non-ulcer dyspepsia and gastroparesis, especially among diabetics. Limited data also suggest benefits for patients with chronic constipation due to underlying motility disorders. However, the relative position of cisapride in therapy remains undefined due to a lack of comparative trials with other therapeutic agents (McCallum, R. W., Prakash, C., Campoli-Richards, D., & Goa, K. L., 2012).
Chemical and Biological Applications
This compound's related compounds, such as benzene-1,3,5-tricarboxamide (BTAs), have garnered attention in a wide range of scientific disciplines including nanotechnology, polymer processing, and biomedical applications. The simple structure and wide accessibility of BTAs, combined with a detailed understanding of their supramolecular self-assembly behavior, facilitate their use in applications ranging from nanometer-sized rod-like structures stabilized by threefold H-bonding to multivalent nature driving applications in the biomedical field. The first commercial applications of BTAs are emerging, highlighting the adaptable nature of this multipurpose building block for future scientific research and applications (Cantekin, S., de Greef, T. D., & Palmans, A., 2012).
Antifungal Applications
The antifungal activities of compounds isolated from Piper species, including amides, flavonoids, and lignans, have been documented, offering potential leads for pharmaceutical or agricultural fungicide development. These findings underscore the chemical diversity and bioactive potential of Piper-derived compounds for scientific research in drug discovery and development (Xu, W.-H., & Li, X.-C., 2011).
Mécanisme D'action
While the exact mechanism of action for “N-(1-benzyl-4-piperidinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is not specified, it is structurally similar to 4-Benzylpiperidine, which acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-21(20-15-25-18-8-4-5-9-19(18)26-20)22-17-10-12-23(13-11-17)14-16-6-2-1-3-7-16/h1-9,17,20H,10-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOZZKMGMCJBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2COC3=CC=CC=C3O2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R*,4R*)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570921.png)
![({4-ethyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5570923.png)
![3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5570928.png)





![6-{[4-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5570977.png)
![4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5570981.png)
![N-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5571000.png)
